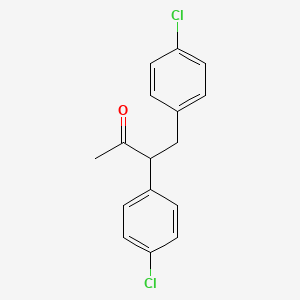

3,4-Bis-(p-chlorophenyl)-2-butanone

Description

Historical Context and Initial Research Trajectories of Related Diaryl Ketones

The study of diaryl ketones is not a recent endeavor; it is a field with a rich history that has paved the way for the investigation of complex molecules like 3,4-Bis-(p-chlorophenyl)-2-butanone. Early research into diaryl ketones, such as benzophenone, laid the fundamental groundwork for understanding the reactivity and properties of this class of compounds. wikipedia.org These initial explorations often focused on fundamental transformations and the synthesis of symmetrical and unsymmetrical diaryl ketones. wikipedia.orgacs.org Over time, the focus expanded to include the synthesis of more complex and functionally diverse diaryl ketones, driven by their potential applications in various scientific domains. researchgate.netresearchgate.net The development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, has been instrumental in this progress, allowing for the efficient construction of these valuable molecular architectures. researchgate.net

Significance of the Butanone Scaffold in Organic Synthesis

The butanone unit, a four-carbon ketone, is a versatile and highly significant scaffold in the world of organic synthesis. wikipedia.orgmsu.edu Its importance stems from the reactivity of the carbonyl group and the adjacent carbon atoms, which allows for a wide array of chemical transformations. The butanone framework can be readily modified to introduce various functional groups, making it a valuable building block for the synthesis of more complex molecules. acs.orgresearchgate.net For instance, the butanone scaffold is a key component in the synthesis of numerous natural products and biologically active compounds. acs.org The development of stereoselective methods for the synthesis of substituted butanones has further enhanced its utility, enabling the creation of chiral molecules with specific three-dimensional arrangements. researchgate.net The versatility of the butanone scaffold is also evident in its use in the synthesis of heterocyclic compounds and in multi-component reactions, highlighting its broad applicability in modern organic chemistry. google.com

The Role of Halogenated Phenyl Moieties in Chemical Design

The incorporation of halogen atoms, particularly chlorine, onto phenyl rings is a widely employed strategy in chemical design, with profound implications for the properties and function of a molecule. nih.gov Halogenated phenyl moieties can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of a chlorine atom on the phenyl ring, as seen in this compound, can alter the electronic nature of the aromatic system and introduce the possibility of halogen bonding, a specific type of non-covalent interaction that can contribute to molecular recognition and binding. nih.govacs.org This strategic placement of halogens is a key tool for medicinal chemists in the optimization of lead compounds during the drug discovery process. nih.govnih.gov Furthermore, halogenated aromatic compounds serve as versatile intermediates in organic synthesis, readily participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Overview of Academic Research Trends on Bis-Aryl Ketones

Recent academic research on bis-aryl ketones has been characterized by a drive towards the development of novel synthetic methods and the exploration of their diverse applications. nih.govacs.org There is a significant focus on creating both symmetrical and unsymmetrical bis-aryl ketones with a wide range of functional groups and substitution patterns. acs.orgnih.gov Advanced analytical techniques, including spectroscopic methods and computational studies like Density Functional Theory (DFT), are increasingly being used to understand the structural and electronic properties of these molecules. nih.govresearchgate.net These theoretical investigations provide valuable insights into the relationship between a molecule's structure and its observed properties, guiding the design of new compounds with desired characteristics. researchgate.net The exploration of bis-aryl ketones in materials science and medicinal chemistry continues to be a vibrant area of research, with studies investigating their potential as UV filters, and in other advanced applications. acs.org

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Hydroxy-4-phenyl-2-butanone | 5355-63-5 | C10H12O2 | 164.20 | Not Available |

| 3-Chloro-4-(4-chlorophenyl)-2-butanone | 50789-59-8 | C10H10Cl2O | 217.09 | Not Available |

| 3-(4-Chlorophenyl)butan-2-one | 21905-98-6 | C10H11ClO | 182.64 | Not Available |

| 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4'-fluoro-2-hydroxybutyrophenone | 51037-48-0 | C21H23ClFNO3 | 391.9 | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C16H14Cl2O |

|---|---|

Molecular Weight |

293.2 g/mol |

IUPAC Name |

3,4-bis(4-chlorophenyl)butan-2-one |

InChI |

InChI=1S/C16H14Cl2O/c1-11(19)16(13-4-8-15(18)9-5-13)10-12-2-6-14(17)7-3-12/h2-9,16H,10H2,1H3 |

InChI Key |

PAKHGWREUPFUCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Bis P Chlorophenyl 2 Butanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.org For 3,4-Bis-(p-chlorophenyl)-2-butanone, the primary disconnections involve breaking the carbon-carbon bonds of the butanone backbone and the carbon-aryl bonds.

A key disconnection strategy targets the C3-C4 bond, suggesting a synthetic route involving the coupling of a p-chlorophenyl-containing fragment to a precursor of the butanone core. Another logical disconnection is at the C2-C3 bond, which could imply an aldol-type condensation reaction. Further disconnection of the aryl-carbon bonds points towards reactions like Friedel-Crafts or cross-coupling reactions to attach the p-chlorophenyl moieties to a pre-existing butanone or butene skeleton.

Direct Synthetic Pathways to the Butanone Core

The formation of the 2-butanone (B6335102) core substituted with two aryl groups can be achieved through several established synthetic methods.

Aldol (B89426) Condensation Approaches and Variants

Aldol condensation is a powerful tool for C-C bond formation. bas.bg In the context of synthesizing diarylbutanones, a crossed aldol reaction between a ketone and an aldehyde can be envisioned. For instance, the reaction of a p-chlorophenyl-substituted acetaldehyde (B116499) with the enolate of a ketone like 1-(p-chlorophenyl)propan-1-one could theoretically lead to the desired carbon skeleton, followed by dehydration and reduction. However, controlling the regioselectivity and avoiding self-condensation can be challenging. bas.bgmdpi.com

Variants of the aldol reaction, such as the Mukaiyama aldol addition, which utilizes silyl (B83357) enol ethers, can offer better control over the reaction. The synthesis of 4-hydroxy-2-butanone (B42824) through the aldol condensation of acetone (B3395972) and formaldehyde (B43269) is a well-established industrial process, highlighting the utility of this reaction type. nih.govresearchgate.net While not directly synthesizing the target molecule, it demonstrates the principle of building a butanone chain through condensation.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are highly efficient for forming carbon-carbon bonds. mdpi.com A plausible route to this compound involves the coupling of an appropriate organometallic reagent derived from a p-chlorophenyl compound with a suitable butanone precursor.

For example, a Suzuki coupling reaction could be employed, reacting a boronic acid derivative of p-chlorobenzene with a halogenated butanone derivative in the presence of a palladium catalyst. nih.gov Another approach is the Heck reaction, which could couple a p-chlorophenyl halide with a butenone derivative, followed by reduction of the double bond. researchgate.net Tandem Heck coupling and other palladium-catalyzed pathways have been developed for the synthesis of 4,4-diaryl-2-butanones. researchgate.net

| Coupling Partners | Catalyst System | Reaction Type | Potential for Synthesis of this compound |

| Aryl Bromide and 2-Aryl-1,3-dithiane | Pd(OAc)2 / NiXantphos | Palladium-catalyzed cross-coupling | Provides a route to diaryl ketones after deprotection of the dithiane. brynmawr.edu |

| Aryl Halide and Organoboron Compound | Pd(PPh3)4 | Suzuki Coupling | Can be used to form C-C bonds between aryl groups and a butanone framework. mdpi.com |

| Aryl Iodide and Methyl Vinyl Ketone | Palladium Catalyst | Heck Coupling | Forms a 4-aryl-3-buten-2-one intermediate, which can be further arylated and reduced. researchgate.net |

Ketone Synthesis via Functional Group Interconversions

Ketones can be synthesized through the oxidation of secondary alcohols or the reaction of organometallic reagents with carboxylic acid derivatives. A relevant approach for this compound would be the oxidation of the corresponding secondary alcohol, 3,4-Bis-(p-chlorophenyl)-2-butanol. This alcohol could be prepared via Grignard reaction of a p-chlorophenylmagnesium halide with a suitable aldehyde or epoxide.

Modern methods allow for the direct synthesis of ketones from carboxylic acids and organohalides using photoredox and nickel catalysis, which could offer a more direct route. nih.gov Functional group interconversions are a fundamental part of organic synthesis, allowing for the conversion of one functional group into another. mit.eduvanderbilt.eduic.ac.uk

Introduction and Modification of p-Chlorophenyl Moieties

The introduction of the two p-chlorophenyl groups is a critical step in the synthesis. These can be incorporated either by starting with p-chlorophenyl-containing building blocks or by modifying a pre-existing aromatic ring.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. masterorganicchemistry.comwikipedia.orglibretexts.orgmasterorganicchemistry.com To synthesize this compound, one could envision a Friedel-Crafts acylation or alkylation of chlorobenzene (B131634).

For instance, the Friedel-Crafts acylation of chlorobenzene with a suitable acyl halide or anhydride (B1165640) derived from a butanone precursor could be a potential route. However, controlling the position of substitution (ortho, para, or meta) and avoiding poly-substitution are key challenges. wikipedia.org The chloro group is an ortho, para-director, which would favor the desired substitution pattern. wikipedia.org The reaction typically requires a Lewis acid catalyst, such as aluminum chloride. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution Techniques

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class in organic chemistry wherein a nucleophile displaces a leaving group on an aromatic ring. pharmdguru.com Unlike its aliphatic counterpart, this reaction does not typically follow an SN1 or SN2 pathway. Instead, the most common mechanism is the bimolecular addition-elimination (AE) mechanism. pharmdguru.com In this process, the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, after which the leaving group is expelled to restore aromaticity.

For an SNAr reaction to proceed effectively, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. A good leaving group, typically a halide or a triflate, is also necessary.

While direct synthesis of this compound via SNAr on a p-chlorophenyl ring is challenging due to the moderate deactivating nature of the chloro-substituent, a hypothetical SNAr strategy could be envisioned for constructing a precursor. This might involve a substrate with a more potent activating group in addition to the chloro-substituent. For instance, a di-halo-substituted benzene (B151609) could react with a specific enolate or its equivalent. More advanced methods, such as the directed SNAr (dSNAr) reaction, can achieve substitution at specific positions, like the ortho position, even without a strong EWG, by using a directing group. rsc.org

Below is a table illustrating hypothetical SNAr approaches for synthesizing a precursor to the target molecule.

| Aromatic Substrate | Nucleophile | Potential Product | Rationale |

| 1,4-dichloro-2-nitrobenzene | Enolate of a butanone derivative | Precursor with nitro and chloro groups | The nitro group strongly activates the ring for SNAr, allowing displacement of a chloro group. The nitro group can be modified in a later step. |

| 4-chlorophenyl triflate | A suitable organometallic reagent | A biaryl precursor | The triflate is an excellent leaving group, potentially enabling a coupling reaction that proceeds via an SNAr-type mechanism on a metal-complexed ring. xmu.edu.cn |

| 1-bromo-4-chloro-2-fluorobenzene | A ketone-derived carbanion | Aryl-ketone precursor | The fluorine atom is an excellent leaving group in SNAr reactions, allowing for selective substitution. |

Stereoselective Synthesis of Enantiomers and Diastereomers

The structure of this compound, CH3-C(=O)-CH(p-ClPh)-CH2(p-ClPh), contains a single chiral center at the C3 position. The presence of this stereocenter means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-3,4-bis(4-chlorophenyl)butan-2-one and (S)-3,4-bis(4-chlorophenyl)butan-2-one. A standard, non-stereospecific synthesis will produce a 50:50 mixture of these enantiomers, known as a racemic mixture. ethz.ch The preparation of a single enantiomer, or an enantioenriched product, requires a stereoselective synthesis. ethz.ch

Several established strategies can be employed to achieve this: ethz.ch

Chiral Pool Synthesis : This approach utilizes a starting material that is already enantiomerically pure and contains one of the required stereocenters. This "chiral pool" starting material is then elaborated into the final product, transferring its chirality.

Chiral Auxiliaries : A temporary chiral group (auxiliary) is attached to an achiral substrate. This auxiliary directs a subsequent stereocenter-forming reaction to favor one diastereomer over the other. After the reaction, the auxiliary is removed, yielding an enantioenriched product.

Asymmetric Catalysis : A small amount of a chiral catalyst (an organocatalyst, a transition-metal complex with a chiral ligand, or an enzyme) is used to control the stereochemical outcome of a reaction, producing one enantiomer in excess. thieme.de This is often the most efficient method.

Resolution : This method involves separating the enantiomers from a racemic mixture. This can be done by reacting the mixture with a chiral resolving agent to form diastereomers that can be separated by physical means like crystallization or chromatography, or through kinetic resolution where one enantiomer reacts faster with a chiral catalyst or enzyme.

The table below compares these approaches for the synthesis of enantiomerically enriched this compound.

| Strategy | Description | Advantages | Disadvantages |

| Chiral Pool | Start with an enantiopure building block. | High enantiopurity, predictable outcome. | Limited by the availability of suitable starting materials. |

| Chiral Auxiliary | Covalently attach a chiral director group. | High diastereoselectivity, reliable. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use a substoichiometric amount of a chiral catalyst. | High efficiency (low catalyst loading), atom economical. | Catalyst development can be challenging and expensive. ethz.ch |

| Resolution | Separate a pre-formed racemic mixture. | Applicable when direct asymmetric synthesis is not feasible. | Maximum theoretical yield is 50% for one enantiomer (without recycling). |

Catalytic Protocols in the Synthesis of this compound

Catalysis is central to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric reactions. nih.gov For a molecule like this compound, catalytic protocols would be crucial for efficiently forming the key carbon-carbon bonds and controlling stereochemistry.

Key catalytic approaches could include:

Palladium-Catalyzed Cross-Coupling : Reactions like the Suzuki, Heck, or Sonogashira coupling are powerful tools for forming C(sp²)-C(sp³) bonds. A plausible route could involve the coupling of a 4-chlorophenylboronic acid (Suzuki) or a 4-chlorostyrene (B41422) derivative (Heck) with an appropriate ketone-containing substrate, catalyzed by a palladium complex.

Organocatalysis : Chiral amines or phosphoric acids can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated ketones (a Michael addition). A synthetic route could be designed to form the C3-C4 bond via a catalytic, enantioselective Michael addition, thereby setting the stereocenter.

Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. For instance, a ketoreductase (KRED) could be used for the highly diastereoselective reduction of a diketone precursor to form a chiral alcohol, which is then oxidized to the target ketone. nih.gov Alternatively, a lipase (B570770) could perform a kinetic resolution on a racemic ester precursor.

The following table summarizes potential catalytic systems for the synthesis.

| Catalyst Type | Reaction | Purpose in Synthesis | Example |

| Transition Metal | Suzuki Coupling | Formation of the C3-aryl bond. | Pd(PPh₃)₄ with a base. |

| Transition Metal | Carbonylative Coupling | Introduction of the ketone functionality. | Rhodium or Palladium catalyst with CO gas. |

| Organocatalyst | Michael Addition | Enantioselective formation of the C3-C4 bond. | Chiral secondary amine (e.g., a proline derivative). |

| Biocatalyst (Enzyme) | Ketoreduction | Stereoselective reduction of a precursor. | Ketoreductase (KRED) with a cofactor (NADPH). nih.gov |

Green Chemistry Principles Applied to Synthetic Routes

Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govfirp-ula.org Applying these principles to the synthesis of this compound can lead to more sustainable, safer, and cost-effective manufacturing.

Key principles applicable to this synthesis include:

Waste Prevention : Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov One-pot or tandem reactions, which combine multiple steps without isolating intermediates, can significantly reduce waste. semanticscholar.org

Catalysis : As discussed previously, using catalytic reagents in small quantities is preferable to using stoichiometric reagents, which are consumed in the reaction and generate more waste. nih.gov

Safer Solvents and Auxiliaries : Traditional organic solvents are often volatile, toxic, and flammable. jddhs.com Green chemistry encourages their replacement with safer alternatives like water, ethanol, supercritical CO₂, or even solvent-free reaction conditions. jddhs.comejcmpr.com

Use of Renewable Feedstocks : This principle encourages sourcing starting materials from renewable resources like biomass rather than from petrochemicals. nih.gov While challenging for this specific target, it is a key goal in sustainable chemistry.

The table below contrasts a hypothetical "traditional" synthesis with a "green" approach.

| Principle | Traditional Approach | Green Chemistry Approach |

| Reagents | Use of stoichiometric, hazardous reagents (e.g., strong acids/bases, toxic alkylating agents). | Use of catalytic amounts of a selective catalyst (e.g., organocatalyst or enzyme). nih.gov |

| Solvents | Chlorinated solvents (e.g., dichloromethane) or aromatic hydrocarbons (e.g., benzene). | Benign solvents like water, ethanol, or performing the reaction neat (solvent-free). jddhs.com |

| Energy | Prolonged heating under reflux, requiring significant energy input. | Use of microwave or ultrasonic irradiation to reduce reaction times and energy use. semanticscholar.org |

| Steps | Multi-step synthesis with workup and purification at each stage, generating significant waste. | A one-pot, multi-component reaction (MCR) that forms the product in a single step. semanticscholar.org |

By integrating these principles, the synthesis of this compound can be optimized to be not only chemically efficient but also environmentally responsible.

Reaction Mechanisms and Chemical Transformations of 3,4 Bis P Chlorophenyl 2 Butanone

Reactivity Profile of the Ketone Carbonyl Group

The ketone functional group is a primary site of chemical reactivity in 3,4-Bis-(p-chlorophenyl)-2-butanone. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for ketones. fiveable.me A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the C=O pi bond breaks. fiveable.mewikipedia.org This process transforms the hybridization of the carbonyl carbon from sp² to sp³. fiveable.me The stability of this intermediate plays a crucial role in determining the reversibility of the reaction.

The general mechanism for nucleophilic addition can occur under basic or acidic conditions. In a basic medium, a potent nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic catalysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, thereby activating it for attack by weaker nucleophiles. libretexts.org

For this compound, a variety of nucleophilic addition reactions are anticipated. These include reactions with organometallic reagents, hydrides, and other nucleophiles, leading to a range of functional group transformations.

| Nucleophile (Example Reagent) | Product Type | General Reaction Description |

| Hydride (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | Reduction of the ketone to form 3,4-Bis-(p-chlorophenyl)-2-butanol. |

| Organometallic (e.g., Grignard, Organolithium) | Tertiary Alcohol | Formation of a new carbon-carbon bond, yielding a tertiary alcohol. |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Addition of a cyanide ion to form a cyanohydrin, which contains both a hydroxyl and a nitrile group. libretexts.org |

| Amines (Primary) | Imine | Formation of a carbon-nitrogen double bond through a condensation reaction. |

| Water | Gem-diol (Hydrate) | Reversible addition of water to form a geminal diol. fiveable.me |

| Alcohols | Hemiacetal/Acetal | Acid-catalyzed reaction with one equivalent of alcohol forms a hemiacetal, while two equivalents yield an acetal. libretexts.orgyoutube.com |

Alpha-Carbon Reactivity and Enolization

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl. The protons attached to these alpha-carbons are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate. The enolate has two resonance forms, with the negative charge delocalized onto the alpha-carbon or the carbonyl oxygen.

This enolate can then act as a nucleophile, attacking various electrophiles at the alpha-carbon. Furthermore, in the presence of either acid or base, ketones can exist in equilibrium with their enol tautomers. This process, known as enolization, is often the rate-limiting step in reactions occurring at the alpha-carbon.

| Reaction Type | Reagent/Catalyst | Product Description |

| Alpha-Halogenation | Base (e.g., NaOH) + Halogen (Br₂, Cl₂) | Substitution of one or more alpha-hydrogens with a halogen atom. |

| Alpha-Halogenation | Acid (e.g., H₃O⁺) + Halogen (Br₂, Cl₂) | Mono-substitution of an alpha-hydrogen with a halogen atom. |

| Aldol (B89426) Addition | Base (e.g., NaOH) or Acid (H₃O⁺) | The enolate of one molecule attacks the carbonyl group of another, forming a β-hydroxy ketone. |

| Deuterium Exchange | D₂O, Acid or Base catalyst | Replacement of acidic alpha-protons with deuterium. |

Reactions Involving the p-Chlorophenyl Substituents

The two p-chlorophenyl groups also influence the molecule's reactivity, primarily through reactions involving the chlorine substituent and electrophilic or nucleophilic attack on the aromatic rings.

Halogen Reactivity and Substitution

The chlorine atoms on the phenyl rings are generally unreactive towards typical nucleophilic substitution reactions (SɴAr) unless the ring is further activated by strong electron-withdrawing groups in the ortho and/or para positions relative to the halogen. However, under specific and often harsh conditions, such as high temperatures and pressures or with the use of very strong bases, nucleophilic aromatic substitution can occur. One such mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate.

Reactions such as the Finkelstein reaction, used to exchange one halogen for another, are typically applied to alkyl halides and are not effective for aryl halides under standard conditions. ncert.nic.in

Electrophilic and Nucleophilic Reactions on the Aromatic Rings

The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate a lone pair of electrons to stabilize the arenium ion intermediate through resonance. However, due to its inductive electron-withdrawing effect, it is also a deactivating group, making the aromatic rings less reactive towards electrophiles than benzene (B151609) itself.

| Reaction Type | Reagent | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Substitution at the positions ortho to the chlorine atoms. |

| Halogenation | Br₂, FeBr₃ | Substitution at the positions ortho to the chlorine atoms. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at the positions ortho to the chlorine atoms. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at the positions ortho to the chlorine atoms. |

Nucleophilic aromatic substitution (SɴAr) on the p-chlorophenyl rings is generally difficult. For SɴAr to proceed via the addition-elimination mechanism, strong electron-withdrawing groups must be present at the ortho and/or para positions to the leaving group (the chlorine atom). In this compound, the rest of the molecule does not provide sufficient activation for this pathway to be facile.

Rearrangement Reactions and Isomerizations

While specific rearrangement reactions for this compound are not extensively documented, compounds with this general structure can potentially undergo rearrangements under certain conditions. For instance, acid-catalyzed rearrangements involving carbocation intermediates could be envisaged, although these are likely to be complex and may lead to a mixture of products.

Isomerization can occur at the chiral centers (C3 and C4) via enolization. The formation of the planar enol or enolate intermediate can lead to racemization if the starting material is optically active. This process involves the deprotonation at an alpha-carbon and subsequent reprotonation, which can occur from either face of the planar intermediate.

Degradation Pathways under Controlled Chemical Conditions

Oxidative Degradation:

Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. For instance, treatment with hot, concentrated nitric acid or potassium permanganate (B83412) could potentially lead to the formation of 4-chlorobenzoic acid and other smaller aliphatic acids. The reaction would likely proceed through the formation of an enol intermediate, which is then attacked by the oxidizing agent.

Reductive Degradation:

The ketone functional group is susceptible to reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, would reduce the ketone to a secondary alcohol, yielding 3,4-Bis-(p-chlorophenyl)-2-butanol. More potent reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) would also achieve this transformation. Under forcing conditions, such as high pressure and temperature, hydrodechlorination of the chlorophenyl groups might occur, leading to the formation of 3,4-diphenyl-2-butanol.

Table 1: Potential Degradation Products of this compound under Controlled Chemical Conditions

| Reaction Type | Reagents/Conditions | Potential Major Products |

| Oxidation | Hot, concentrated HNO₃ or KMnO₄ | 4-Chlorobenzoic acid |

| Reduction (Ketone) | NaBH₄ or LiAlH₄ | 3,4-Bis-(p-chlorophenyl)-2-butanol |

| Reduction (Ketone & Dechlorination) | H₂, High pressure/temperature, Pd/C | 3,4-Diphenyl-2-butanol |

Photochemical and Electrochemical Transformations

The presence of aromatic rings and chlorine atoms makes this compound a candidate for photochemical and electrochemical transformations. These processes are particularly relevant in the context of environmental degradation.

Photochemical Transformations:

Chlorinated aromatic compounds are known to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. mdpi.com The primary photochemical process for compounds like this compound would likely involve the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This process generates a highly reactive aryl radical and a chlorine radical.

The resulting aryl radical can then undergo a variety of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or other organic matter to form 3-(p-chlorophenyl)-4-phenyl-2-butanone.

Reaction with oxygen: In the presence of oxygen, the aryl radical can form a peroxyl radical, which can then lead to the formation of hydroxylated and other oxygenated products, such as phenols.

Dimerization: Two aryl radicals could potentially combine, leading to the formation of more complex, higher molecular weight products.

The ketone group can also participate in photochemical reactions, such as Norrish-type reactions, which could lead to cleavage of the aliphatic chain. However, the C-Cl bond photolysis is generally a more facile process for chlorinated aromatics.

Electrochemical Transformations:

Electrochemical methods can be employed to induce the degradation of chlorinated organic compounds. nih.gov The primary electrochemical transformation for this compound would be reductive dechlorination. nih.gov At a cathode with a sufficiently negative potential, an electron can be transferred to the molecule, leading to the cleavage of the C-Cl bond and the formation of a chloride ion and an organic radical. This process is often more efficient than direct reduction of the C-H bond.

The generated aryl radical can then be further reduced to an anion, which is subsequently protonated by a proton source in the medium (e.g., water) to yield the dechlorinated product, 3-(p-chlorophenyl)-4-phenyl-2-butanone. Stepwise dechlorination could eventually lead to the formation of 3,4-diphenyl-2-butanone. The efficiency and products of electrochemical reduction can be influenced by the electrode material, solvent, and the presence of mediators. nih.govosti.gov

Table 2: Potential Transformation Products of this compound under Photochemical and Electrochemical Conditions

| Transformation Type | Conditions | Potential Major Products |

| Photochemical | UV radiation | 3-(p-chlorophenyl)-4-phenyl-2-butanone, 4-chlorophenol (B41353) derivatives |

| Electrochemical (Reductive) | Cathodic potential | 3-(p-chlorophenyl)-4-phenyl-2-butanone, 3,4-Diphenyl-2-butanone |

Derivatives and Analogs of 3,4 Bis P Chlorophenyl 2 Butanone

Systematic Structural Modifications of the Butanone Backbone

The butanone backbone of 3,4-Bis-(p-chlorophenyl)-2-butanone offers several sites for structural modification, enabling the synthesis of a diverse range of derivatives. One key precursor that facilitates these modifications is 1,3-Bis(4-chlorophenyl)-2,3-epoxypropanone. This epoxide serves as a versatile synthon for the creation of various heterocyclic systems.

For instance, the reaction of this epoxypropanone with different nucleophiles leads to the formation of novel cyclic structures. These reactions demonstrate the utility of the core bis(p-chlorophenyl) framework in constructing more complex molecular architectures. The table below summarizes some of the derivatives synthesized from 1,3-Bis(4-chlorophenyl)-2,3-epoxypropanone, showcasing the diversity of structural modifications possible.

Table 1: Derivatives Synthesized from 1,3-Bis(4-chlorophenyl)-2,3-epoxypropanone

| Reactant | Resulting Derivative |

|---|---|

| Acetoacetanilide | 2,4-bis(4-chlorophenyl)-6-oxo-N-phenylcyclohexa-2,4-dienecarboxamide |

| Phenyl isocyanate | 5-(4-chlorobenzoyl)-4-(4-chlorophenyl)-3-phenyloxazolidin-2-one |

| Aqueous sodium hydroxide | 1,3-bis(4-Chlorophenyl)propane-1,2-dione and 2,3-bis(4-Chlorophenyl)-2-hydroxypropanoic acid |

| Hydrazine hydrate | 4-(4-chlorobenzoyl)-3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one |

| Phenylhydrazine | 4-(4-chlorobenzoyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5(4H)-one |

Another approach to modifying the butanone backbone involves the synthesis of more complex, fused ring systems. An example is the synthesis of 2,4-Bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one. This compound is prepared through a modified Mannich reaction using p-chlorobenzaldehyde, 2-methylcyclohexanone, and ammonium (B1175870) acetate. nih.gov The resulting bicyclic structure represents a significant alteration of the original butanone framework, leading to a rigid molecule with defined stereochemistry. nih.gov

Synthesis and Exploration of Substituted p-Chlorophenyl Analogs

The exploration of analogs of this compound has also involved modifications to the p-chlorophenyl rings. By introducing different substituents at various positions on the phenyl rings, researchers can fine-tune the electronic and steric properties of the molecule.

The synthesis of 4,4-diaryl-2-butanones can be achieved through a palladium-catalyzed tandem reaction. This method allows for the coupling of various aryl halides with methyl vinyl ketone, providing a versatile route to a range of diaryl butanone analogs. While this specific study did not use p-chlorophenyl halides, the methodology is applicable for the synthesis of such analogs.

Furthermore, the synthesis of 2,4-diarylpyrroles from 4-nitro-1,3-diarylbutan-1-ones demonstrates another pathway to creating analogs with different heterocyclic cores. organic-chemistry.org This reaction proceeds in the presence of morpholine (B109124) and sulfur and provides a high-yielding route to β-substituted pyrroles. organic-chemistry.org The following table outlines some of the diarylpyrrole analogs synthesized through this method, illustrating the variety of substitutions that can be incorporated.

Table 2: Examples of 2,4-Diarylpyrrole Analogs Synthesized

| Ar¹ | Ar² | Yield (%) |

|---|---|---|

| C₆H₅ | C₆H₅ | 95 |

| 4-MeC₆H₄ | C₆H₅ | 92 |

| 4-MeOC₆H₄ | C₆H₅ | 94 |

| 4-ClC₆H₄ | C₆H₅ | 98 |

| C₆H₅ | 4-MeC₆H₄ | 93 |

| C₆H₅ | 4-MeOC₆H₄ | 96 |

| C₆H₅ | 4-ClC₆H₄ | 89 |

Design and Generation of Stereoisomeric Derivatives

The presence of chiral centers in the derivatives of this compound introduces the possibility of stereoisomers, which can exhibit distinct biological activities and physical properties. The design and stereoselective synthesis of these derivatives are therefore of significant interest.

A key aspect of generating stereoisomeric derivatives is the control of the stereochemistry during synthesis. For example, the synthesis of 2,4-Bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one results in a specific twin-chair conformation with an equatorial orientation of the p-chlorophenyl groups. nih.gov This defined stereochemistry is a direct result of the reaction conditions and the inherent steric and electronic factors of the reactants. nih.gov

The resolution of racemic mixtures is another important strategy for obtaining pure enantiomers. For instance, racemic 3-(p-chlorophenyl)-4-aminobutanoic acid, a structurally related compound, has been successfully resolved into its enantiomers. nih.gov The R(+) enantiomer was found to be significantly more pharmacologically active than the S(-) enantiomer, highlighting the importance of stereochemistry in biological systems. nih.gov This principle can be extended to the derivatives of this compound, where the separation and characterization of individual stereoisomers are crucial for understanding their structure-activity relationships. Chiral HPLC is a common technique used for the resolution of such chiral compounds. nih.gov

Symmetry and Chirality in Novel Analog Design

The concepts of symmetry and chirality are fundamental to the design of novel analogs of this compound. The presence or absence of symmetry elements in a molecule determines its chirality, which in turn can have profound effects on its interactions with other chiral molecules, such as biological receptors.

In the case of 2,4-Bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, the molecule possesses a C1 axis of symmetry, making it chiral. The crystallographic analysis reveals a twin-chair conformation, and the dihedral angle between the two p-chlorophenyl rings is 36.58°. nih.gov This specific three-dimensional arrangement is a consequence of minimizing steric hindrance and optimizing electronic interactions within the molecule.

The design of novel analogs can intentionally introduce or remove symmetry elements to influence the molecule's properties. For example, the synthesis of biphenyl (B1667301) derivatives with substitution at the 2,2', 4,4', and 6,6' positions can lead to atropisomerism, a type of chirality arising from restricted rotation around a single bond. nih.gov The Ullmann coupling reaction has been shown to be effective for creating the sterically hindered biaryl bond necessary for such atropisomers. nih.gov By carefully selecting the substituents and their positions, chemists can design molecules with specific chiral properties, which is a powerful tool in the development of new compounds with tailored functions.

Advanced Spectroscopic and Analytical Characterization of 3,4 Bis P Chlorophenyl 2 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). wur.nloregonstate.edu

¹H NMR Spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. For 3,4-Bis-(p-chlorophenyl)-2-butanone, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two p-chlorophenyl groups would each typically exhibit a pair of doublets (an AA'BB' system), due to the symmetry of the para-substitution. The protons on the aliphatic backbone—the methine (CH) proton at the C3 position and the methyl (CH₃) protons of the acetyl group at C1—would show characteristic multiplicities due to spin-spin coupling with neighboring protons. The methine proton would likely appear as a quartet, being coupled to the three protons of the adjacent methyl group, while the methyl protons would appear as a doublet, coupled to the single methine proton.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. oregonstate.eduacs.org A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show a unique signal for each non-equivalent carbon atom. The carbonyl carbon (C=O) of the ketone group is particularly distinct, appearing significantly downfield (typically in the 205-220 ppm range). bhu.ac.in The aromatic carbons would appear in the typical aromatic region (around 110-150 ppm), with distinct signals for the ipso-carbons (attached to chlorine), and the ortho-, meta-, and para- (relative to the butanone chain) carbons. The aliphatic carbons (CH and CH₃) would resonate in the upfield region of the spectrum.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the aliphatic backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, definitively linking the ¹H and ¹³C assignments.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~2.1 (d) | ~30 |

| C2 (C=O) | - | ~208 |

| C3 (CH) | ~3.8 (q) | ~55 |

| C4 (CH) | ~4.5 (d) | ~50 |

| Aromatic CH (ortho to Cl) | ~7.3 (d) | ~129 |

| Aromatic CH (meta to Cl) | ~7.1 (d) | ~130 |

| Aromatic C (ipso to Cl) | - | ~133 |

| Aromatic C (ipso to chain) | - | ~140 |

(d = doublet, q = quartet)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and insights into its structure through fragmentation patterns. utexas.edumiamioh.edu

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of two chlorine atoms through their characteristic isotopic pattern (³⁵Cl and ³⁷Cl).

Fragmentation Analysis , typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), reveals the structure of the molecule. The primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. youtube.comyoutube.com For this compound, two main α-cleavages are possible. Additionally, cleavage of the C3-C4 bond is expected.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 292/294/296 | Molecular ion (showing isotopic pattern for two Cl atoms) |

| [M - CH₃]⁺ | 277/279/281 | Loss of a methyl radical |

| [p-ClC₆H₄CHCH₃]⁺ | 139/141 | Cleavage between C2 and C3 |

| [p-ClC₆H₄CH₂]⁺ | 125/127 | Benzylic cation from C3-C4 cleavage |

| [CH₃CO]⁺ | 43 | Acylium ion from cleavage between C2 and C3 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group of the ketone, typically appearing around 1715 cm⁻¹. orgchemboulder.compg.edu.pl Other characteristic absorptions would include those for aromatic C-H stretching (just above 3000 cm⁻¹), aliphatic C-H stretching (just below 3000 cm⁻¹), aromatic C=C stretching (around 1600 and 1490 cm⁻¹), and a strong band for the C-Cl stretch in the fingerprint region (typically 1090-1100 cm⁻¹ for p-substitution). udel.edu

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the polar C=O bond gives a strong IR signal, the more symmetric and non-polar bonds, such as the aromatic ring C=C bonds, often produce strong signals in the Raman spectrum.

Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch | ~1715 | Strong |

| Aromatic C=C Stretch | ~1600, ~1490 | Medium |

| C-Cl Stretch | ~1090 | Strong |

| Aromatic C-H Out-of-Plane Bend | ~830 | Strong (para-substitution) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound are the two p-chlorophenyl rings and the carbonyl group.

The spectrum is expected to show absorptions corresponding to π→π* transitions of the aromatic rings. acs.orgcdnsciencepub.com The presence of the chlorine substituent and the alkyl chain on the benzene (B151609) ring will cause a slight bathochromic (red) shift compared to unsubstituted benzene. A weaker absorption band corresponding to the n→π* transition of the carbonyl group is also expected at a longer wavelength. researchgate.net

Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition | Chromophore | Predicted λₘₐₓ (nm) |

| π→π | p-Chlorophenyl ring | ~225 and ~270 |

| n→π | Carbonyl (C=O) | ~280-300 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

Furthermore, it would reveal the conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as C-H···O or π-π stacking. As of now, there is no publicly available crystal structure for this compound. If a suitable single crystal were obtained, X-ray diffraction analysis would yield a detailed structural model and a set of crystallographic parameters, including the crystal system, space group, and unit cell dimensions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. wur.nlrsc.org For this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The purity of the compound would be determined by the presence of a single major peak, with the area of this peak relative to the total area of all peaks providing a quantitative measure of purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. oup.comnih.gov Given its structure, this compound should be sufficiently volatile and stable for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase (e.g., a phenyl-methylpolysiloxane phase) would be used. The sample would be vaporized and carried through the column by an inert gas, with separation based on boiling point and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and quantification, allowing for the assessment of purity by identifying and measuring any minor impurities present.

Theoretical and Computational Studies of 3,4 Bis P Chlorophenyl 2 Butanone

Quantum Chemical Calculations for Electronic Structure and Properties

No specific studies detailing quantum chemical calculations for the electronic structure and properties of 3,4-Bis-(p-chlorophenyl)-2-butanone were identified. While computational studies are common for molecules with similar functional groups, such as other chlorophenyl derivatives, the data is highly specific to the exact molecular structure and cannot be generalized.

Density Functional Theory (DFT) Analysis

No published Density Functional Theory (DFT) analyses specifically for this compound were found. Therefore, information regarding its optimized geometry, vibrational frequencies, or electronic properties derived from DFT calculations is not available.

Molecular Orbital Theory (HOMO-LUMO analysis)

There are no available studies that report on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. Consequently, data on its chemical reactivity parameters, such as chemical potential, hardness, and electrophilicity index derived from HOMO-LUMO energies, could not be located.

Conformational Analysis and Energy Landscapes

Specific research on the conformational analysis or potential energy landscapes of this compound is not present in the available literature. Such studies would provide insight into the molecule's stable conformers and the energy barriers between them, but this information has not been reported.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies for this compound were found. MD simulations are used to understand the dynamic behavior of molecules over time, including their movements and interactions, but this analysis has not been published for this specific compound.

Prediction of Reaction Pathways and Mechanisms

There is no available research detailing the prediction of reaction pathways or mechanisms involving this compound through computational methods. While studies exist for the synthesis of related butanone structures, specific mechanistic predictions for this compound are absent from the literature.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

No crystallographic data or Hirshfeld surface analyses for this compound were identified. This type of analysis is crucial for understanding intermolecular interactions and crystal packing, but requires that the crystal structure has been determined and published, which does not appear to be the case.

Advanced Applications of 3,4 Bis P Chlorophenyl 2 Butanone in Synthetic and Materials Chemistry

As a Versatile Intermediate in Complex Organic Synthesis

The potential of 3,4-Bis-(p-chlorophenyl)-2-butanone as a versatile intermediate in the synthesis of complex organic molecules has not been substantially realized or reported in peer-reviewed research. In principle, the ketone moiety could undergo a range of reactions such as reductions to the corresponding alcohol, reductive aminations to form amines, or various alpha-functionalization reactions. The two p-chlorophenyl groups could also, in theory, participate in cross-coupling reactions, although the C-Cl bond is generally less reactive than corresponding bromides or iodides. However, specific examples of its use as a building block in the total synthesis of natural products or complex pharmaceuticals are not documented.

Role in the Development of Novel Reagents or Catalysts

There is currently no available scientific literature that describes the use of this compound in the development of novel reagents or catalysts. The development of new catalytic systems often involves the synthesis of ligands that can coordinate with a metal center. While one could envision modifications of the this compound structure to incorporate ligating atoms, such as nitrogen or phosphorus, to create a chiral or achiral ligand for catalysis, no such research has been published. Similarly, its application as a precursor to an organocatalyst or a specialized chemical reagent is not reported.

Precursor for Non-Biological Polymeric or Supramolecular Materials

The application of this compound as a monomer or precursor for the synthesis of non-biological polymeric or supramolecular materials is an area that remains unexplored. In polymer chemistry, monomers typically require at least two reactive functional groups to undergo polymerization. While the ketone and the chloro-aromatic rings offer sites for potential chemical modification, its direct use in common polymerization techniques like condensation or addition polymerization has not been described. Likewise, there are no reports on its use in the design of self-assembling supramolecular structures, where non-covalent interactions would drive the formation of larger, organized architectures.

Application in Chemical Sensing or Detection Methodologies

At present, there is no scientific evidence to support the application of this compound in the field of chemical sensing or as part of a detection methodology. Chemical sensors often rely on changes in optical or electronic properties of a molecule upon interaction with a specific analyte. The structure of this compound does not inherently possess strong chromophoric or fluorophoric properties that are typically utilized in optical sensing. Furthermore, no studies have been published that functionalize this compound to act as a selective receptor for any particular ion or molecule for detection purposes.

Q & A

Q. What are the recommended synthetic routes for 3,4-Bis-(p-chlorophenyl)-2-butanone, and how can purity be optimized?

The synthesis of diaryl ketones like this compound typically involves Friedel-Crafts acylation or Ullmann coupling. For purity optimization, column chromatography with silica gel (using gradients of ethyl acetate/hexane) is recommended. Post-purification, confirm purity via HPLC (>99%) and characterize using -NMR and -NMR to detect residual solvents or byproducts. For intermediates, ensure stoichiometric control of p-chlorophenyl precursors to avoid side reactions (e.g., over-alkylation) .

Q. How should researchers handle discrepancies in melting point data for this compound across literature sources?

Melting point variations may arise from polymorphic forms or impurities. To resolve contradictions, perform differential scanning calorimetry (DSC) to identify phase transitions and X-ray diffraction (XRD) to confirm crystalline structure. For example, if literature reports a range of 104–106°C (as seen in structurally similar compounds), recrystallize the compound using solvents like ethanol or acetonitrile to isolate the dominant polymorph .

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic asymmetric synthesis?

Mechanistic studies require a combination of kinetic isotope effects (KIE), density functional theory (DFT) calculations, and in-situ spectroscopy (e.g., IR or Raman). For asymmetric catalysis, track enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare turnover frequencies (TOF) under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps. Reference analogous diaryl ketones, such as 1,3-Bis(4-bromophenyl)-2-propanone, where steric effects from halogenated aryl groups influence transition-state geometry .

Q. How can conflicting 1H^1H1H-NMR signals for the butanone backbone be resolved?

Signal splitting in -NMR may result from restricted rotation of the p-chlorophenyl groups. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures, which indicate rotational barriers. For example, cooling the sample to −40°C in deuterated DMSO can separate overlapping peaks. Complement with - COSY and NOESY to assign coupling patterns and confirm spatial proximity of protons .

Q. What methodologies are suitable for studying the ecological impact of this compound in aquatic systems?

Conduct OECD 301 biodegradability tests to assess aerobic degradation. For aquatic toxicity, use Daphnia magna acute immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201). Quantify bioaccumulation potential via octanol-water partition coefficients () estimated using HPLC retention times. Note that chlorinated aryl groups may enhance persistence, requiring long-term monitoring in sediment samples .

Methodological Challenges and Solutions

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

Low yields often stem from catalyst poisoning by chloride byproducts. Use palladium catalysts with bulky ligands (e.g., XPhos) to mitigate coordination interference. Alternatively, employ microwave-assisted synthesis to reduce reaction times and improve efficiency. Monitor reaction progress via TLC with UV visualization, and optimize solvent systems (e.g., DMF or toluene) for better substrate solubility .

Q. What advanced spectroscopic techniques are critical for characterizing electronic effects of the p-chlorophenyl substituents?

Ultraviolet-visible (UV-Vis) spectroscopy can reveal conjugation effects between the aryl groups and ketone moiety. For electron-withdrawing effects, use X-ray photoelectron spectroscopy (XPS) to measure binding energies of chlorine atoms. Compare with computational results (e.g., HOMO-LUMO gaps from DFT) to correlate electronic structure with reactivity .

Data Interpretation and Validation

Q. How should researchers validate computational models predicting the stability of this compound derivatives?

Validate DFT or molecular dynamics (MD) simulations using experimental thermodynamic data (e.g., heat of combustion via bomb calorimetry). Cross-check predicted bond lengths and angles with single-crystal XRD data. For stability under thermal stress, perform thermogravimetric analysis (TGA) and compare decomposition profiles with simulated results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.